D-Xylono-1,4-lactone

Vue d'ensemble

Description

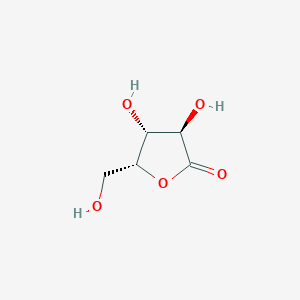

D-Xylono-1,4-lactone is a chemical compound with the molecular formula C5H8O5. It is a lactone derivative of D-xylonic acid and is known for its role in various biochemical processes. This compound is a white to off-white solid that is slightly soluble in water, methanol, and dimethyl sulfoxide .

Applications De Recherche Scientifique

D-Xylono-1,4-lactone has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: It serves as a substrate for studying enzyme activities, particularly lactonases.

Medicine: It is investigated for its potential role in metabolic pathways and its effects on cellular processes.

Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

Mécanisme D'action

Target of Action

The primary target of D-Xylono-1,4-lactone is the enzyme xylono-1,4-lactonase . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . It plays a crucial role in the conversion of this compound into D-xylonate .

Mode of Action

This compound interacts with its target, xylono-1,4-lactonase, through a hydrolysis reaction . The enzyme catalyzes the conversion of this compound and water into D-xylonate . This reaction is a part of the enzyme’s function in the family of hydrolases .

Biochemical Pathways

The action of this compound and its interaction with xylono-1,4-lactonase participate in the pentose and glucuronate interconversions . This biochemical pathway involves the conversion of pentose sugars into other forms, which can then be used in various metabolic processes .

Pharmacokinetics

It’s known that the compound can be utilized to produce useful chemical intermediates from cheap biomass raw material .

Result of Action

The result of this compound’s action is the production of D-xylonate . This compound is a product of the hydrolysis reaction catalyzed by xylono-1,4-lactonase . D-xylonate can then participate in further biochemical reactions as part of the pentose and glucuronate interconversions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bacterial Caulobacter crescentus lactonase (Cc XylC), a metal-dependent enzyme, has been shown to improve the formation of D-xylonic acid at a pH range from 6 to 8 . This suggests that the pH and metal ion concentration in the environment can impact the efficacy and stability of this compound’s action.

Analyse Biochimique

Biochemical Properties

D-Xylono-1,4-lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme this compound lactonohydrolase . The nature of these interactions is primarily enzymatic, where this compound is converted into D-xylonate .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion into D-xylonate by the enzyme this compound lactonohydrolase . This process may influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is converted into D-xylonate by the enzyme this compound lactonohydrolase . This process could influence metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Xylono-1,4-lactone can be synthesized through the oxidation of D-xylose. The process involves the use of oxidizing agents such as bromine or chromium (VI) reagents. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of D-xylose using specific strains of bacteria or fungi. The fermentation broth is then subjected to purification processes, including filtration, concentration, and crystallization, to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: D-Xylono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-xylonic acid.

Reduction: It can be reduced to form D-xylitol.

Hydrolysis: It can be hydrolyzed to form D-xylonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride is commonly used as a reducing agent.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed:

Oxidation: D-xylonic acid

Reduction: D-xylitol

Hydrolysis: D-xylonic acid

Comparaison Avec Des Composés Similaires

- D-Glucono-1,4-lactone

- L-Galactono-1,4-lactone

- D-Arabino-1,4-lactone

Comparison: D-Xylono-1,4-lactone is unique due to its specific role in the metabolism of D-xylose. While other lactones, such as D-Glucono-1,4-lactone and L-Galactono-1,4-lactone, are involved in different metabolic pathways, this compound is specifically associated with the pentose and glucuronate interconversions .

Activité Biologique

D-Xylono-1,4-lactone is a biochemical compound that has garnered attention for its potential biological activities, particularly in enzymatic hydrolysis processes. This article explores the biological activity of this compound, focusing on its enzymatic interactions, structural characteristics, and implications in metabolic pathways.

- Molecular Formula : CHO

- Molecular Weight : 148.114 g/mol

- CAS Number : 18423-66-0

This compound is recognized as a biochemical reagent in various life science research applications .

Enzymatic Hydrolysis

This compound serves as a substrate for specific enzymes, particularly lactonases. These enzymes catalyze the hydrolysis of the lactone ring, leading to the formation of D-xylonate. The following sections detail key studies that elucidate the enzymatic activity associated with this compound.

Key Enzymes Involved

- Xylonolactonase from Caulobacter crescentus :

-

Lactonases from Mycoplasma species :

- Enzymes such as MS53_0025 and MAG_6390 have been characterized to hydrolyze this compound-5-phosphate with high catalytic efficiency (k/K values around ) .

- These enzymes are implicated in the catabolism of small sugar lactones, suggesting a metabolic pathway that utilizes this compound as an energy source.

Structural Characterization

The structural analysis of this compound and its interacting enzymes provides insights into their functional mechanisms:

| Enzyme | Structure Type | Active Site Composition | Metal Ion |

|---|---|---|---|

| Xylonolactonase (Cc XylC) | 6-bladed β-propeller | Glu18, Asn146, Asp196 | Fe |

| Lactonases (MS53_0025) | Amidohydrolase fold | Binuclear zinc center | Zn |

The crystal structures reveal that the active sites of these enzymes are well-suited for binding to this compound, facilitating efficient hydrolysis .

Metabolic Pathways

This compound is involved in several metabolic pathways. Notably, it can be converted into D-xylonate through enzymatic action. The oxidative D-xylose pathway has been identified as a significant route for producing organic acids and alcohols from biomass-derived sugars . This pathway highlights the potential for biotechnological applications in converting renewable resources into valuable chemicals.

Case Studies

-

Metabolic Engineering of Saccharomyces cerevisiae :

- A study demonstrated that expressing an NAD-dependent D-xylose dehydrogenase from Caulobacter crescentus in yeast led to significant production of D-xylonate from D-xylose. This indicates the feasibility of utilizing this compound derivatives in engineered microbial systems for organic acid production .

- Hydrolysis Kinetics :

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315147 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-37-9 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the enzymatic hydrolysis of D-xylono-1,4-lactone?

A1: this compound can be hydrolyzed by enzymes, specifically lactonases. Research has identified a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) that catalyzes the hydrolysis of this compound-5-phosphate. [] This enzyme exhibits a kcat/Km value of 4.7 × 104 M–1 s–1 for this compound-5-phosphate. [] Another study identified xylonolactonase from Caulobacter crescentus (Cc XylC), a mononuclear nonheme iron hydrolase, which can speed up the hydrolysis of this compound by 100-fold compared to the nonenzymatic reaction. []

Q2: Are there any known applications of this compound derivatives in synthetic chemistry?

A2: Yes, this compound serves as a valuable starting material for synthesizing various compounds. For example, it can be used to create 3-methoxyoxetane δ-amino acids with D-lyxo, D-ribo, and D-arabino configurations. [] Researchers successfully synthesized the D-lyxo configuration by introducing an azide function at the C-5 position of 1,2-isopropylidene-D-xylose, followed by ring contraction of the intermediate this compound via triflation and base treatment. []

Q3: Has the structure of this compound been confirmed by X-ray crystallography?

A3: Yes, X-ray crystallography has been used to confirm the structure of this compound derivatives. For instance, in a study investigating the protection of the free hydroxyl group of 3,5-O-benzylidene-D-xylono-1,4-lactone, X-ray crystallography confirmed the successful formation of the protected compound, 2-O-benzhydryl-3,4-(S)-O-benzylidene-D-xylono-1,4-lactone (C25H22O5). [] This study also revealed that the isomeric xylono lactone, unlike the analogously protected lyxono lactone, contains two molecules in the asymmetric unit (Z′ = 2). []

Q4: What is the role of this compound in the synthesis of other compounds?

A4: this compound acts as a key intermediate in several synthetic pathways. For instance, it plays a crucial role in synthesizing (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.